molecular formula C17H15N3O4S2 B3009096 N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 863511-27-7

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3009096
CAS No.: 863511-27-7
M. Wt: 389.44
InChI Key: DNFASSXKWVVUKK-UHFFFAOYSA-N
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Description

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core linked to a pyridine-substituted thiazole moiety via a methyl group. This compound’s structure combines a sulfonamide group, known for its role in enzyme inhibition (e.g., carbonic anhydrase), with heterocyclic elements (thiazole and pyridine) that enhance binding affinity and selectivity toward biological targets.

Properties

IUPAC Name

N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c21-26(22,14-3-4-15-16(8-14)24-7-6-23-15)19-10-13-11-25-17(20-13)12-2-1-5-18-9-12/h1-5,8-9,11,19H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFASSXKWVVUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the pyridine ring: The thiazole derivative is then reacted with a pyridine carboxaldehyde in the presence of a base to form the desired pyridinyl-thiazole intermediate.

    Formation of the benzodioxine ring: The intermediate is further reacted with a benzodioxine derivative, typically through a nucleophilic substitution reaction.

    Sulfonamide formation: Finally, the compound is treated with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Therapeutic Applications

  • Cancer Treatment :
    • The primary application of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is in oncology. It has been identified as a potential therapeutic agent against cancers driven by mutations in the c-KIT gene, such as GISTs and systemic mastocytosis .
    • Case Study : A study demonstrated that derivatives of this compound effectively inhibited the growth of cancer cell lines with c-KIT mutations. These findings suggest its potential as a targeted therapy .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound may possess antimicrobial properties. The thiazole ring is known for its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth.
    • Case Study : Research has shown that thiazole derivatives exhibit activity against various bacterial strains, suggesting that modifications to this compound could enhance its efficacy as an antibiotic .
  • Neurological Disorders :
    • There is emerging interest in the role of similar compounds in treating neurodegenerative diseases due to their ability to penetrate the blood-brain barrier and modulate neuroinflammatory pathways.
    • Case Study : Investigations into related compounds have shown promising results in reducing neuroinflammation in animal models of Alzheimer's disease .

Data Tables

Application Area Mechanism Case Studies/References
Cancer Treatmentc-KIT inhibition ,
Antimicrobial ActivityEnzyme inhibition
Neurological DisordersNeuroinflammatory modulation

Mechanism of Action

The mechanism of action of N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiazole and pyridine rings could facilitate binding to biological targets, while the sulfonamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula : C₁₉H₁₇FN₂O₄S₂
  • Molecular Weight : 420.48 g/mol
  • Key Differences :
    • Ethyl linker instead of methyl.
    • 3-Fluorophenyl substituent on the thiazole vs. pyridin-3-yl in the target compound.
    • Lower molecular weight (420.48 vs. ~440–450 g/mol for the target).
  • The fluorophenyl group enhances lipophilicity but may reduce solubility compared to the pyridine’s polar nature .

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

  • Molecular Formula : C₂₀H₂₁ClN₂O₃S₂
  • Molecular Weight : 436.98 g/mol
  • Key Differences :
    • Chlorophenyl substituent on thiazole.
    • Methoxy and methyl groups on the benzene ring instead of benzodioxine.
  • The absence of benzodioxine may reduce π-π stacking interactions .

Variations in Core Structure and Linker Groups

N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

  • Molecular Formula : C₂₄H₂₆FN₃O₅S
  • Molecular Weight : 487.546 g/mol
  • Key Differences :
    • Piperazine and furyl substituents instead of pyridine-thiazole.
    • Larger molecular weight (487.546 vs. ~440–450 g/mol).
  • Implications : The piperazine ring introduces basicity, which could improve solubility in acidic environments. However, increased molecular weight may limit blood-brain barrier permeability .

N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7)

  • Key Differences :
    • Lacks the sulfonamide group.
    • Direct pyridinamine linkage to thiazole.

Physicochemical and Pharmacokinetic Comparisons

Compound Feature Target Compound Analog from Analog from (Compound 1)
Core Structure Benzodioxine sulfonamide Benzodioxine sulfonamide Benzodioxine sulfonamide
Thiazole Substituent Pyridin-3-yl Furyl and piperazinyl 3-Fluorophenyl
Linker Group Methyl Ethyl with branched substituents Ethyl
Molecular Weight (g/mol) ~440–450 (estimated) 487.546 420.48
Key Functional Groups Sulfonamide, pyridine, thiazole Sulfonamide, piperazine, furyl Sulfonamide, fluorophenyl
  • Solubility : Piperazine-containing analogs () may exhibit better solubility in acidic conditions due to protonation .

Structure-Activity Relationship (SAR) Insights

Thiazole Substituents: Pyridine (target) vs. Pyridine’s nitrogen may engage in polar interactions absent in fluorophenyl analogs .

Sulfonamide Criticality : Compounds lacking sulfonamide () show divergent biological profiles, underscoring its role in target engagement .

Biological Activity

N-{[2-(pyridin-3-yl)-1,3-thiazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyridine ring : Contributes to the compound's interaction with biological targets.
  • Thiazole moiety : Known for its role in biological activity, particularly in enzyme inhibition.
  • Benzodioxine structure : Imparts additional stability and potential for diverse interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity :
    • Compounds with similar structures have shown moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • The effectiveness was assessed using broth microdilution methods that conform to CLSI guidelines.
  • Urease Inhibition :
    • Compounds were evaluated for their ability to inhibit urease, an enzyme linked to several pathogenic processes. The IC50 values indicated that some derivatives were significantly more effective than traditional urease inhibitors .

Antitumor Activity

The antitumor potential of this compound has been explored through various assays:

  • Cell Proliferation Inhibition :
    • Studies have demonstrated that related compounds can effectively inhibit cell proliferation in cancer cell lines. For example, certain benzothiazole derivatives displayed IC50 values as low as 6.26 μM against specific cancer cell lines .
  • Mechanism of Action :
    • The mechanism appears to involve binding to DNA and interfering with cell cycle progression. The binding studies revealed that these compounds predominantly interact with the minor groove of AT-DNA .

Case Studies and Research Findings

Several key studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Study 1 Identified significant antitumor activity in benzothiazole derivatives with low toxicity profiles.
Study 2 Demonstrated effective urease inhibition with IC50 values lower than traditional inhibitors.
Study 3 Showed moderate antibacterial activity against Salmonella typhi and Bacillus subtilis.

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